molecular formula C19H26N2O3S B2696859 N1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1797727-49-1

N1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2696859
CAS RN: 1797727-49-1
M. Wt: 362.49
InChI Key: HKBPIFGSMGJLJO-UHFFFAOYSA-N
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Description

N1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C19H26N2O3S and its molecular weight is 362.49. The purity is usually 95%.
BenchChem offers high-quality N1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N’-[(2-methoxyadamantan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide, also known as N1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide:

Soluble Epoxide Hydrolase (sEH) Inhibition

This compound has shown potential as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acid epoxides. Inhibiting sEH can help manage inflammatory diseases, hypertension, and pain by stabilizing anti-inflammatory and vasodilatory epoxides .

Antiviral Agents

The adamantane moiety in this compound is known for its antiviral properties. Derivatives of adamantane have been used in the development of antiviral drugs, particularly against influenza and other viral infections. The structural features of this compound could be explored for creating new antiviral agents .

Neuroprotective Agents

Adamantane derivatives have been investigated for their neuroprotective properties, particularly in the treatment of neurodegenerative diseases like Alzheimer’s. This compound could potentially inhibit enzymes like butyrylcholinesterase (BChE), which are involved in the progression of Alzheimer’s disease .

Cancer Therapeutics

Research has shown that adamantane derivatives can exhibit cytotoxic effects against various cancer cell lines. This compound could be evaluated for its potential in cancer therapy, particularly in targeting specific cancer types such as cervical, breast, and liver cancers .

Polymer Chemistry

The unique structure of this compound makes it a candidate for use in polymer chemistry. It can be used as a monomer or a building block for creating high-performance polymers with applications in materials science, including the development of thermally stable and high-energy materials .

Catalysis

Adamantane derivatives have been used as catalysts in various chemical reactions due to their stability and unique structural properties. This compound could be explored for its catalytic potential in organic synthesis and industrial applications .

Drug Delivery Systems

The lipophilic nature of the adamantane moiety allows for better membrane permeability, making this compound a potential candidate for drug delivery systems. It can be used to enhance the delivery and efficacy of therapeutic agents .

Quantum-Chemical Studies

The compound’s structure makes it an interesting subject for quantum-chemical studies. These studies can provide insights into its electronic properties and reactivity, which are crucial for understanding its behavior in various chemical and biological systems .

properties

IUPAC Name

N'-[(2-methoxy-2-adamantyl)methyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S/c1-24-19(14-6-12-5-13(8-14)9-15(19)7-12)11-21-18(23)17(22)20-10-16-3-2-4-25-16/h2-4,12-15H,5-11H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBPIFGSMGJLJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNC(=O)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(2-methoxyadamantan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide

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